Edmb-pinaca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2666934-55-8 |

|---|---|

Molecular Formula |

C21H31N3O3 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

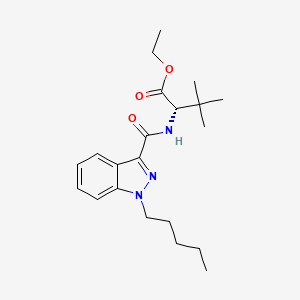

ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C21H31N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h9-10,12-13,18H,6-8,11,14H2,1-5H3,(H,22,25)/t18-/m1/s1 |

InChI Key |

HKKKXLZFEZHHFC-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OCC)C(C)(C)C |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OCC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

EDMB-PINACA: A Technical Guide for Researchers

Abstract

EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. Structurally similar to other potent synthetic cannabinoids, it has been identified in forensic casework. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological data for this compound and its close structural analogs. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, metabolism, and analytical detection. Due to the limited publicly available data on the pharmacodynamics of this compound, this guide incorporates data from its close analog, MDMB-4en-PINACA, to provide insights into its expected biological activity. This document also includes representative experimental protocols and visualizations of relevant biological pathways and analytical workflows to support further research.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate, is a synthetic cannabinoid characterized by an indazole core linked to an L-valine ethyl ester moiety.[1] Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate | [1] |

| Molecular Formula | C₂₁H₃₁N₃O₃ | [1][2] |

| Molecular Weight | 373.5 g/mol | [1][2][3] |

| CAS Number | 2666934-55-8 | [2] |

| Appearance | Neat solid or colorless oil (in pure form, for related compounds) | [4] |

| Solubility | Acetonitrile: 50 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 5 years (when stored properly) | [2] |

Pharmacodynamics (Data from Structural Analog MDMB-4en-PINACA)

Direct pharmacological data for this compound is not widely available in peer-reviewed literature. However, extensive research has been conducted on the structurally similar compound MDMB-4en-PINACA, which differs by the presence of a terminal double bond on the pentyl chain. The data from MDMB-4en-PINACA is presented here as a proxy to infer the potential activity of this compound.

MDMB-4en-PINACA is a potent full agonist at the cannabinoid type 1 (CB1) receptor.[5][6] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.

Table 2: Cannabinoid Receptor Activity of MDMB-4en-PINACA

| Parameter | Receptor | Value | Assay Type | Source(s) |

| Binding Affinity (Kᵢ) | Human CB1 | 0.28 nM | Radioligand Binding Assay | [7] |

| Human CB1 | 1.4 nM | Radioligand Binding Assay | [7] | |

| Human CB2 | 0.213 nM | Radioligand Binding Assay | [7] | |

| Functional Potency (EC₅₀) | Human CB1 | 2.47 nM | β-arrestin 2 Recruitment | [2] |

| Human CB1 | 2.33 nM | β-arrestin 2 Recruitment | [8] | |

| Human CB1 | 0.680 nM | [³⁵S]-GTPγS Binding | [7] | |

| Human CB1 | 0.993 nM | mini-Gαᵢ Assay | [7] | |

| Human CB2 | 1.34 nM | Not Specified | [7] | |

| Efficacy (Eₘₐₓ) | Human CB1 | 221-299% (vs. JWH-018) | Not Specified | [2] |

CB1 Receptor Signaling Pathway

As a CB1 receptor agonist, this compound is expected to activate the canonical Gi/o signaling pathway. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate downstream effectors, primarily inhibiting adenylyl cyclase (reducing cAMP levels) and regulating ion channels.

Caption: General signaling pathway of a CB1 receptor agonist.

Pharmacokinetics and Metabolism

Studies on the phase-I metabolism of this compound have been conducted using human liver microsomes and analysis of authentic urine samples. The primary metabolic pathways involve enzymatic modifications of the parent molecule.

-

Ester Hydrolysis: The most significant metabolic transformation is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid metabolite.[9] This is a common metabolic route for synthetic cannabinoids containing ester moieties.

-

Oxidative Metabolism: Further modifications include monohydroxylation on the pentyl chain and the formation of ketone derivatives.[9][10]

These metabolic transformations are crucial for the detoxification and elimination of the compound. The resulting metabolites are generally more polar, facilitating their excretion in urine. The primary urinary biomarkers suggested for detecting this compound consumption are metabolites formed by ester hydrolysis coupled to ketone formation, and by monohydroxylation.[10][11]

Experimental Protocols

General Synthesis Protocol

The synthesis of indazole-3-carboxamide SCRAs typically involves a two-step process:

-

N-Alkylation of Indazole-3-carboxylic Acid: The indazole core is first alkylated at the N1 position.

-

Reactants: Methyl 1H-indazole-3-carboxylate, an alkyl halide (e.g., 1-bromopentane), and a base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Procedure: The reactants are stirred, often with heating, until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated via extraction and purification. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.

-

-

Amide Coupling: The N-alkylated indazole-3-carboxylic acid is then coupled with the desired amino acid ester (e.g., L-valine ethyl ester).

-

Reactants: The N-alkylated indazole-3-carboxylic acid, the amino acid ester hydrochloride, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA).

-

Solvent: A polar aprotic solvent like DMF or dichloromethane.

-

Procedure: The reactants are stirred at room temperature until completion. The final product is isolated through aqueous workup, extraction, and purification, typically by column chromatography.

-

Analytical Detection Workflow

The identification of this compound in forensic samples, such as seized materials or biological fluids, generally follows a standardized analytical workflow.

Caption: Typical workflow for the analytical detection of synthetic cannabinoids.

A common method for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Sample Preparation: Dilution in a suitable organic solvent like methanol.[3]

-

Instrumentation: Agilent 5975 Series GC/MSD System or similar.[3]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[3]

-

Carrier Gas: Helium.[3]

-

Temperatures: Injection Port: 265°C; Transfer Line: 300°C.[3]

-

Oven Program: Example: 50°C hold, ramp at 30°C/min to 340°C.[3]

-

Mass Scan Range: 40-550 m/z.[3]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is also frequently used for the detection of parent compounds and their metabolites in biological matrices.[10]

In Vitro Pharmacological Assays

CB1 Receptor Binding Assay (Radioligand Displacement):

-

Objective: To determine the binding affinity (Kᵢ) of the compound for the CB1 receptor.

-

Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells expressing the human CB1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line (e.g., HEK293) overexpressing the human CB1 receptor.

-

Incubate a fixed concentration of the radioligand with varying concentrations of the test compound in the presence of the cell membranes.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

CB1 Receptor Functional Assay (β-Arrestin Recruitment):

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound as an agonist.

-

Principle: This assay measures the recruitment of the protein β-arrestin 2 to the activated CB1 receptor, a key step in GPCR signaling and desensitization.

-

Methodology:

-

Use a cell line (e.g., U2OS) co-expressing the human CB1 receptor and a β-arrestin 2 fusion protein linked to a reporter enzyme (e.g., a fragment of β-galactosidase).

-

Treat the cells with varying concentrations of the test compound.

-

If the compound is an agonist, it will activate the CB1 receptor, leading to the recruitment of β-arrestin 2.

-

The interaction between the receptor and β-arrestin 2 brings the reporter enzyme fragments into proximity, forming an active enzyme.

-

Add a substrate for the enzyme and measure the resulting chemiluminescent or fluorescent signal.

-

Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

This compound is a potent indazole-3-carboxamide synthetic cannabinoid. While direct pharmacological data remains scarce, analysis of its structure and the extensive data available for its close analog, MDMB-4en-PINACA, suggest that it is a high-potency agonist at the CB1 receptor. Its metabolism is primarily driven by ester hydrolysis and oxidation. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research into the pharmacology, toxicology, and analytical detection of this and other emerging synthetic cannabinoids.

References

- 1. cdn.who.int [cdn.who.int]

- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 3. cfsre.org [cfsre.org]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. drugsandalcohol.ie [drugsandalcohol.ie]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of EDMB-PINACA

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic cannabinoid EDMB-PINACA, focusing on its synthesis and analytical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Introduction

This compound is a synthetic cannabinoid that has been identified in forensic casework.[1] It is structurally related to other indazole-3-carboxamide synthetic cannabinoids, a class of substances that have been associated with significant adverse health effects.[2] As with many new psychoactive substances (NPS), a thorough understanding of its chemical properties, synthesis, and analytical profile is crucial for its detection and for research into its pharmacological and toxicological effects. This guide synthesizes available scientific information to provide a detailed technical resource on this compound.

Synthesis of this compound

While specific, peer-reviewed synthesis procedures for this compound are not widely published, its synthesis can be inferred from established methods for structurally similar indazole-3-carboxamide synthetic cannabinoids.[3][4][5] The general synthetic approach involves a two-step process: N-alkylation of an indazole core followed by amide coupling with an amino acid ester.

A plausible synthetic pathway is outlined below. This process should be performed by trained professionals in a controlled laboratory setting.

Diagram of Proposed Synthesis Workflow for this compound

Caption: Proposed two-stage synthesis of this compound from 1H-indazole-3-carboxylic acid.

Analytical Characterization

The identification and characterization of this compound rely on modern analytical techniques. The primary methods cited in the literature are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), often supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]

Mass Spectrometry Data

The following tables summarize the key mass spectrometry data for this compound and its fluorinated analog, 5F-EDMB-PINACA, which is often detected alongside it.

Table 1: LC-QTOF-MS Data for this compound and 5F-EDMB-PINACA

| Compound | Retention Time (min) | Molecular Formula | Exact Mass (amu) | Accurate Mass (amu) | Error (ppm) |

| 5F-EDMB-PINACA | 6.81 | C₂₁H₃₀FN₃O₃ | 391.2271 | 391.2275 | 1.02 |

| This compound | Not specified | C₂₁H₃₁N₃O₃ | 373.2365 | Not specified | Not specified |

Data for 5F-EDMB-PINACA sourced from a 2017 study.[2]

Table 2: GC-MS Data and Parameters for this compound

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium (1.46 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Oven Program | 50°C for 0 min, then 30°C/min to 340°C for 2.3 min |

| Injection Type | Splitless (1 µL) |

| Mass Scan Range | 40-550 m/z |

| Retention Time | 7.46 min |

Data sourced from a 2021 report by the Center for Forensic Science Research and Education.[7]

Spectroscopic Data

While detailed NMR assignments are not available in the provided search results, NMR spectroscopy is a crucial tool for the unambiguous structure elucidation of new psychoactive substances like this compound.[2] It provides detailed information about the carbon-hydrogen framework of the molecule.

Metabolism of this compound

Understanding the metabolic fate of this compound is critical for developing reliable methods for its detection in biological samples and for assessing its toxicological profile. In vitro studies using human liver microsomes (pHLM) and analysis of authentic urine samples have identified several key metabolic pathways.[8]

The primary metabolic transformations for this compound and related compounds include:

-

Ester Hydrolysis: The ethyl ester group is hydrolyzed to the corresponding carboxylic acid. This is a major metabolic pathway.[8]

-

Monohydroxylation: The addition of a hydroxyl group to the pentyl chain or other parts of the molecule.[8]

-

Ketone Formation: Oxidation of a secondary alcohol to a ketone.[8]

These metabolic pathways are crucial for identifying suitable biomarkers for detecting this compound consumption.[8]

Diagram of this compound Metabolic Pathways

Caption: Key Phase I metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and the validation of analytical methods. The following sections provide an overview of the methodologies used for the characterization of this compound.

Sample Preparation for Analysis

-

For GC-MS: A common method involves dissolving approximately 5 mg of the sample material in 5 mL of methanol.[2]

-

For LC-QTOF-MS: A solution of 1 mg/mL is typically prepared and then further diluted for analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS parameters listed in Table 2 provide a validated method for the detection of this compound. The method utilizes a common DB-1 column and a temperature gradient to achieve separation, followed by electron ionization (EI) mass spectrometry for detection and identification.[7]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the identification and confirmation of synthetic cannabinoids in various matrices. A typical protocol involves:

-

Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used for separation.[2]

-

Mass Spectrometry: A QTOF mass spectrometer is used to acquire high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments.[2]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.[2]

Diagram of a General Analytical Workflow for NPS Identification

Caption: General workflow for the identification of new psychoactive substances (NPS).

Conclusion

This compound is a synthetic cannabinoid of forensic interest. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and metabolism based on currently available scientific literature. The data and protocols presented herein serve as a valuable resource for researchers and scientists working on the detection and characterization of this and other new psychoactive substances. The continued monitoring and detailed analysis of such compounds are essential for public health and safety.

References

- 1. ojp.gov [ojp.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. euda.europa.eu [euda.europa.eu]

- 5. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]

- 6. Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5F-NPB-22-7N, 5F-AKB-48-7N, 5F-EDMB-PINACA, EMB-FUBINACA, and EG-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cfsre.org [cfsre.org]

- 8. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

EDMB-PINACA: A Technical Whitepaper on its Presumed Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on synthetic cannabinoids structurally related to EDMB-PINACA to infer its mechanism of action. As of late 2025, specific quantitative binding and functional data for this compound is limited in publicly accessible scientific literature. The information presented herein is based on data from closely related analogs and established principles of cannabinoid receptor pharmacology.

Executive Summary

This compound (Ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate) is a synthetic cannabinoid receptor agonist (SCRA). While direct pharmacological data for this specific compound is not extensively available, its structural characteristics strongly suggest that it acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides an in-depth overview of the presumed mechanism of action of this compound, drawing upon data from structurally similar compounds and established experimental protocols in cannabinoid research. The primary mechanism is believed to involve the activation of G-protein coupled CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.

Introduction to this compound and Synthetic Cannabinoids

Synthetic cannabinoid receptor agonists (SCRAs) are a diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These substances often exhibit higher binding affinities and greater efficacy at cannabinoid receptors compared to THC, leading to more intense and often unpredictable physiological and psychological effects. This compound belongs to the indazole-3-carboxamide family of SCRAs, a group known for its potent cannabimimetic activity. Understanding the mechanism of action of these novel compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions.

Presumed Mechanism of Action at Cannabinoid Receptors

This compound is presumed to bind to and activate CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a series of intracellular signaling events.

Cannabinoid Receptor Binding

G-Protein Activation and Downstream Signaling

Upon binding of an agonist like this compound, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o subtype. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effector proteins, modulating their activity.

The primary downstream signaling pathways affected by CB1 and CB2 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of the MAPK cascade, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.

β-Arrestin Recruitment

In addition to G-protein-mediated signaling, agonist binding to cannabinoid receptors can also trigger the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, which can lead to the attenuation of signaling over time (tachyphylaxis). Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling pathways. The potential for biased agonism, where a ligand preferentially activates either the G-protein or β-arrestin pathway, is an area of active research for SCRAs.

Quantitative Data Summary (Based on Structurally Related Analogs)

The following tables summarize quantitative data for synthetic cannabinoids that are structurally similar to this compound. This data is provided to offer a comparative context for the likely potency and efficacy of this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Synthetic Cannabinoids

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

| MDMB-4en-PINACA | 1.4 | 0.213 | [1] |

| ADB-4en-PINACA | 0.17 | Not Reported | [1] |

| 5F-MDMB-PINACA (5F-ADB) | 0.42 | Not Reported | [2] |

| JWH-018 | 2.6 | Not Reported | [1] |

| Δ⁹-THC | 34 | Not Reported | [2] |

Table 2: Cannabinoid Receptor Functional Activity (EC50) of Related Synthetic Cannabinoids

| Compound | Assay Type | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Reference |

| MDMB-4en-PINACA | β-arrestin 2 Recruitment | 1.88 | 1.34 | [1] |

| MDMB-4en-PINACA | mini-Gαi Assay | 0.993 | Not Reported | [1] |

| MDMB-4en-PINACA | [³⁵S]GTPγS Binding | 0.680 | Not Reported | [1] |

| ADB-4en-PINACA | β-arrestin 2 Recruitment | 3.43 | Not Reported | [1] |

| ADB-4en-PINACA | mini-Gαi Assay | 1.45 | Not Reported | [1] |

| ADB-4en-PINACA | [³⁵S]GTPγS Binding | 1.58 | Not Reported | [1] |

| 5F-MDMB-PINACA (5F-ADB) | [³⁵S]GTPγS Binding | 2.3 | Not Reported | [2] |

| Δ⁹-THC | [³⁵S]GTPγS Binding | 408 | Not Reported | [2] |

Key Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of synthetic cannabinoids with their receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK293 or CHO cells) are prepared.

-

Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and BSA is used.

-

Competition Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the cannabinoid receptor are used.

-

Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined from the dose-response curve.[3]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

Protocol:

-

Cell Lines: Engineered cell lines are used that co-express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using enzyme fragment complementation technology like DiscoveRx's PathHunter).

-

Cell Plating: Cells are plated in microtiter plates.

-

Compound Addition: Varying concentrations of the test compound are added to the cells.

-

Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate is added that is converted by the complemented enzyme into a detectable signal (e.g., chemiluminescence).

-

Data Analysis: The EC50 and Emax values for β-arrestin recruitment are determined from the dose-response curve.[4]

Visualizations

Signaling Pathways

Caption: G-Protein dependent signaling pathway of this compound.

Caption: β-Arrestin recruitment and signaling pathway.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Caption: Workflow for β-Arrestin Recruitment Assay.

Conclusion

This compound is a synthetic cannabinoid that is presumed to act as a potent agonist at CB1 and CB2 receptors. Its mechanism of action is likely to be similar to other indazole-3-carboxamide SCRAs, involving the activation of G-protein signaling cascades and the recruitment of β-arrestin. The quantitative data from related compounds suggest that this compound possesses high affinity and efficacy at these receptors. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential impact on public health. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of EDMB-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDMB-PINACA (ethyl 3,3-dimethyl-2-(1-(pentyl)-1H-indazole-3-carboxamido)butanoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the class of new psychoactive substances (NPS). Structurally, it is the non-fluorinated analog of the potent SCRA 5F-EDMB-PINACA. Like other SCRAs, this compound is designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis, by targeting cannabinoid receptors. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological profile of this compound, with a focus on its receptor interactions, functional activity, and metabolic fate. Due to a lack of specific quantitative data for this compound in the current literature, data for its close structural analogs, 5F-EDMB-PINACA and MDMB-4en-PINACA, are presented for comparative purposes.

Introduction

Synthetic cannabinoid receptor agonists represent a large and structurally diverse class of NPS. They are known to interact with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells. This compound belongs to the indazole-3-carboxamide class of SCRAs and is characterized by a pentyl tail, an indazole core, a carboxamide linker, and an ethyl ester-containing head group. Understanding the pharmacological profile of such compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound at CB1 and CB2 receptors are not currently available in the scientific literature, data for its fluorinated analog, 5F-EDMB-PINACA, and the structurally related compound, MDMB-4en-PINACA, provide valuable insights into the potential binding profile of this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound Analogs

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| This compound | Not Reported | Not Reported | - |

| 5F-EDMB-PINACA | Not Reported | Not Reported | - |

| MDMB-4en-PINACA | 0.28 | Not Reported | [1] |

Note: The absence of data for this compound and 5F-EDMB-PINACA highlights a significant gap in the current pharmacological understanding of these compounds.

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors like the cannabinoid receptors, this is often quantified by measuring the concentration of the ligand required to produce 50% of its maximal effect (EC50). Similar to binding affinity data, specific EC50 values for this compound are not available. The following table presents the functional activity data for its analog, MDMB-4en-PINACA.

Table 2: Cannabinoid Receptor Functional Activity (EC50) of an this compound Analog

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| This compound | Not Reported | Not Reported | - |

| MDMB-4en-PINACA | 2.47 | Not Reported | [1] |

Signaling Pathways

Synthetic cannabinoid receptor agonists, including presumably this compound, primarily exert their effects through the activation of CB1 and CB2 receptors, which are Gαi/o-coupled receptors. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a downstream signaling cascade, the most prominent of which is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Metabolism

This compound undergoes extensive phase-I metabolism in humans. In vitro studies using pooled human liver microsomes (pHLM) have identified 18 phase-I metabolites. The primary metabolic pathways include ester hydrolysis, monohydroxylation, and ketone formation. The main in-vivo metabolites are formed through ester hydrolysis, often followed by further metabolic modifications.

Table 3: Major Metabolic Pathways of this compound

| Metabolic Reaction | Description |

| Ester Hydrolysis | Cleavage of the ethyl ester group, a primary and significant metabolic step. |

| Monohydroxylation | Addition of a hydroxyl group to various positions on the molecule. |

| Ketone Formation | Oxidation of a secondary alcohol to a ketone. |

digraph "Metabolism_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];EDMB_PINACA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase I Metabolism\n(pHLM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="18 Phase I Metabolites", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Ester_Hydrolysis [label="Ester Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monohydroxylation [label="Monohydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketone_Formation [label="Ketone Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

EDMB_PINACA -> Phase1 [color="#4285F4"]; Phase1 -> Metabolites [color="#EA4335"]; Phase1 -> Ester_Hydrolysis [style=dashed, color="#EA4335"]; Phase1 -> Monohydroxylation [style=dashed, color="#EA4335"]; Phase1 -> Ketone_Formation [style=dashed, color="#EA4335"]; }

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized method for determining the binding affinity of a test compound to cannabinoid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol)

This protocol outlines a general method for assessing the functional activity of a test compound at Gαi/o-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture reagents.

Procedure:

-

Culture cells to an appropriate density.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration against the log of the test compound concentration.

-

Determine the EC50 value by non-linear regression analysis.

Conclusion

This compound is a synthetic cannabinoid of the indazole-3-carboxamide class with a pharmacological profile that is presumed to be similar to other potent SCRAs. It undergoes extensive phase-I metabolism, primarily via ester hydrolysis. While its psychoactive effects are attributed to the activation of cannabinoid receptors, a significant knowledge gap exists regarding its specific binding affinity and functional potency at CB1 and CB2 receptors. The data on its structural analogs suggest that it is likely a potent agonist at these receptors. Further research is imperative to fully characterize the pharmacology of this compound to better understand its potential risks and to aid in its forensic and clinical management. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this and other emerging synthetic cannabinoids.

References

EDMB-PINACA: An In-Depth Technical Guide on In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-growing class of novel psychoactive substances. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its in vitro and in vivo pharmacological effects. Due to a notable scarcity of direct research on this compound, this document leverages data from its structurally similar and more extensively studied analog, 5F-EDMB-PINACA, to infer its likely pharmacological profile. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support the research and drug development community.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) are functionally analogous to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. However, they often exhibit significantly higher potency and efficacy at the cannabinoid receptors, CB1 and CB2, which can lead to more severe and unpredictable adverse effects. This compound belongs to the indazole-3-carboxamide class of SCRAs. Understanding the pharmacology and toxicology of these emerging compounds is critical for forensic identification, clinical management of intoxications, and the development of potential therapeutic interventions.

In Vitro Effects

The in vitro effects of SCRAs are primarily characterized by their binding affinity and functional activity at cannabinoid receptors. While specific quantitative data for this compound is limited in publicly available literature, the data for its fluorinated analog, 5F-EDMB-PINACA, provides valuable insights.

Cannabinoid Receptor Binding and Functional Activity

5F-EDMB-PINACA has been demonstrated to be a potent and full agonist at both human CB1 and CB2 receptors.[1] It exhibits high binding affinity (low nanomolar Ki values) and potent functional activity (low nanomolar EC50 values) in assays measuring G-protein activation.[1]

Table 1: In Vitro Quantitative Data for 5F-EDMB-PINACA

| Assay | Receptor | Value | Reference |

| Radioligand Binding (Ki) | hCB1 | Data not available in searched literature | |

| hCB2 | Data not available in searched literature | ||

| [³⁵S]GTPγS Functional Assay (EC₅₀) | hCB1 | Potent agonist | [1] |

| hCB2 | Potent agonist | [1] |

Note: The rank order potency of 5F-EDMB-PINACA at the hCB₁ receptor in a [³⁵S]GTPγS binding assay was found to be greater than other tested synthetic cannabinoids like MDMB-4en-PINACA and CP55,940.[1]

Signaling Pathways

Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also modulate ion channels and other signaling pathways.

In Vivo Effects

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of SCRAs. Studies on 5F-EDMB-PINACA in mice have demonstrated classic cannabinoid tetrad effects, including hypothermia, analgesia, catalepsy, and locomotor suppression.[1]

Preclinical Studies

5F-EDMB-PINACA induces dose-dependent hypothermia in mice, with a shorter latency to peak effects compared to Δ⁹-THC.[1] It also fully substitutes for Δ⁹-THC in drug discrimination studies, indicating similar subjective effects.[1] The duration of action for the hypothermic effects of 5F-EDMB-PINACA was observed to be shorter than some other SCRAs, dissipating within the first 3 to 4 hours post-injection.[1]

Table 2: In Vivo Effects of 5F-EDMB-PINACA in Mice

| Effect | Observation | Dose Range | Reference |

| Hypothermia | Significant decrease in body temperature | Dose-dependent | [1] |

| Drug Discrimination | Full substitution for Δ⁹-THC | One or more doses | [1] |

| Locomotor Activity | Suppression | Not explicitly quantified in searched literature | |

| Analgesia | Not explicitly quantified in searched literature | ||

| Catalepsy | Not explicitly quantified in searched literature |

Metabolism

The metabolism of this compound has been investigated through in vitro studies using human liver microsomes (pHLM) and analysis of authentic human urine samples.[2][3] The primary metabolic pathways involve ester hydrolysis and hydroxylation.

Metabolic Pathways

In vitro and in vivo studies have identified numerous phase-I metabolites of this compound.[2][3] The main biotransformations include:

-

Ester Hydrolysis: Cleavage of the ethyl ester group to form the corresponding carboxylic acid metabolite.

-

Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.

-

Ketone Formation: Oxidation of a hydroxylated metabolite.

Metabolites formed by ester hydrolysis coupled to ketone formation and by monohydroxylation are suggested as suitable urinary biomarkers for detecting this compound consumption.[2][3]

References

EDMB-PINACA: A Comprehensive Toxicological Profile and Analysis of Adverse Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-growing class of new psychoactive substances (NPS). As with many SCRAs, this compound is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, its distinct chemical structure results in a unique toxicological profile characterized by high potency at the cannabinoid type 1 (CB1) receptor, leading to a range of severe and unpredictable adverse effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its toxicological properties, adverse effects in humans, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound, information from the closely related and well-studied analogue, MDMB-4en-PINACA, is included to provide a comparative toxicological context.

Introduction

Synthetic cannabinoid receptor agonists represent a significant challenge to public health and forensic toxicology. These substances are often clandestinely synthesized and sold as "legal" alternatives to cannabis, despite having profoundly different and often more dangerous pharmacological and toxicological profiles. This compound belongs to the indazole-3-carboxamide class of SCRAs and is structurally related to other potent cannabinoids that have been associated with severe intoxication and fatalities. A thorough understanding of its toxicological profile is crucial for the development of effective diagnostic and therapeutic strategies, as well as for informing public health and regulatory responses.

Toxicological Profile

Pharmacodynamics: Interaction with Cannabinoid Receptors

Table 1: In Vitro Cannabinoid Receptor Activity of MDMB-4en-PINACA

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 1.4 nM | Human CB1 | Radioligand Binding Assay | [1] |

| 0.213 nM | Human CB2 | Radioligand Binding Assay | [1] | |

| EC50 | 2.33 nM | Human CB1 | β-arrestin 2 Recruitment Assay | [2][3] |

| 0.680 - 3.30 nM | Human CB1 | Multiple Functional Assays | [1] | |

| 1.34 nM | Human CB2 | Functional Assay | [1] |

Note: These values are for MDMB-4en-PINACA and are presented as a proxy for the expected high potency of the structurally similar this compound.

The high affinity and efficacy at the CB1 receptor suggest that this compound can induce profound psychoactive and physiological effects at very low doses.

Pharmacokinetics and Metabolism

The metabolism of this compound has been investigated, with studies identifying key phase I metabolic pathways.[4] The primary routes of metabolism involve ester hydrolysis of the ethyl ester group to form the corresponding carboxylic acid metabolite, as well as monohydroxylation on the pentyl chain.[4] These metabolites, particularly the carboxylic acid derivative, are often the primary targets for detection in urine samples, as the parent compound is typically rapidly metabolized and present in low concentrations.[4]

Table 2: Major Phase I Metabolic Pathways of this compound

| Metabolic Reaction | Description | Resulting Metabolite(s) |

| Ester Hydrolysis | Cleavage of the ethyl ester bond. | This compound 3,3-dimethylbutanoic acid |

| Monohydroxylation | Addition of a hydroxyl group to the pentyl chain. | Hydroxypentyl-EDMB-PINACA isomers |

| Ketone Formation | Oxidation of a secondary alcohol to a ketone. | Oxo-EDMB-PINACA |

In Vivo Toxicology

Specific LD50 values for this compound are not available. However, in vivo studies in mice with the related compound MDMB-4en-PINACA have demonstrated classic cannabinoid tetrad effects, including hypolocomotion, catalepsy, analgesia, and hypothermia, at low doses (0.1-1 mg/kg).[1] These studies indicate a high in vivo potency consistent with the in vitro receptor binding and functional data.

Table 3: In Vivo Effects of MDMB-4en-PINACA in Mice

| Effect | Dose Range (mg/kg, i.p.) | Reference |

| Hypolocomotion | 0.1 - 1 | [1] |

| Hypothermia | 0.1 - 1 | [1] |

| Analgesia | 0.1 - 1 | [1] |

| Catalepsy | 0.1 - 1 | [1] |

Note: These values are for MDMB-4en-PINACA and are presented as a proxy for the expected in vivo effects of this compound.

Adverse Effects in Humans

Case reports and clinical studies involving intoxication with this compound and related synthetic cannabinoids highlight a range of severe and life-threatening adverse effects. These effects are often more pronounced and unpredictable than those associated with cannabis use.

Table 4: Reported Adverse Effects of this compound and Related Synthetic Cannabinoids in Humans

| System | Adverse Effects | Reference(s) |

| Neurological | Altered mental status, agitation, seizures, hallucinations, paranoia, anxiety, amnesia, dizziness, headache. | [5][6][7] |

| Cardiovascular | Tachycardia, hypertension, palpitations, chest pain. | [7] |

| Gastrointestinal | Nausea, vomiting. | [5] |

| Psychiatric | Psychosis, agitation, aggressive behavior. | [6] |

| Other | Hyperthermia, rhabdomyolysis, acute kidney injury. | [7] |

Fatalities have been associated with the use of this compound and its analogues, often in the context of polydrug use.[5] Postmortem toxicological analyses have detected this compound and its metabolites in blood and other tissues, although the direct causal link to death can be complex to establish.[8]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the phase I metabolism of a synthetic cannabinoid like this compound.

Objective: To identify the major phase I metabolites of this compound.

Materials:

-

This compound reference standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Centrifuge

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLM.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a clean vial for LC-HRMS analysis.

-

Analyze the sample using LC-HRMS to identify the parent compound and its metabolites based on their accurate mass and fragmentation patterns.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method to determine the binding affinity (Ki) of a compound for the CB1 receptor.

Objective: To determine the Ki of this compound for the CB1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 receptor

-

Radioligand (e.g., [³H]CP55,940)

-

This compound reference standard

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + each concentration of this compound).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. However, signaling can be more complex, involving other G-protein subtypes and G-protein independent pathways, such as those mediated by β-arrestin.

Conclusion

This compound is a potent synthetic cannabinoid receptor agonist with a toxicological profile that poses a significant risk to public health. Its high affinity and efficacy at the CB1 receptor likely contribute to the severe and unpredictable adverse effects observed in cases of intoxication. The rapid metabolism of this compound necessitates the monitoring of its metabolites for effective toxicological screening. Further research is needed to fully characterize the quantitative toxicology and specific in vivo effects of this compound to better understand its potential for harm and to develop more effective clinical and forensic tools. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by the continuous emergence of novel synthetic cannabinoids.

References

- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature [mdpi.com]

- 6. Seven patients with analytically confirmed MDMB-4en-PINACA toxicity associated with the use of electronic vaping devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intoxication from the novel synthetic cannabinoids AB-PINACA and ADB-PINACA: A case series and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of EDMB-PINACA and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropharmacology of EDMB-PINACA and its structurally related synthetic cannabinoid receptor agonists (SCRAs). While quantitative pharmacological data for this compound itself is limited in the current scientific literature, this guide synthesizes available information on its close and widely studied analogs, including MDMB-4en-PINACA and 5F-EDMB-PINACA, to infer its likely pharmacological profile. This document details their interaction with cannabinoid receptors (CB1 and CB2), including binding affinities and functional activities. Furthermore, it outlines the downstream signaling pathways initiated by these interactions and provides detailed protocols for key in vitro and in vivo experimental assays used in their characterization. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand the complex pharmacology and toxicology of this class of novel psychoactive substances.

Introduction

This compound (ethyl 2-[(1-pentyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate) is a synthetic cannabinoid that has emerged in the landscape of new psychoactive substances (NPS).[1][2] It belongs to the indazole-3-carboxamide class of SCRAs, which are known for their potent agonism at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3] Structurally similar to more extensively studied compounds like 5F-EDMB-PINACA and MDMB-4en-PINACA, this compound is presumed to share a similar mechanism of action, eliciting psychoactive effects comparable to or exceeding those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[4] The continuous emergence of such analogs, often with minor structural modifications to circumvent legal restrictions, presents a significant challenge to public health and forensic toxicology.[5] A thorough understanding of their neuropharmacology is crucial for the development of effective detection methods, clinical interventions, and regulatory policies.

Receptor Binding and Functional Activity

The pharmacological effects of this compound and its analogs are primarily mediated by their interaction with CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in immunomodulation.

Quantitative Data Summary

While specific binding affinity (Ki) and functional potency (EC50) values for this compound are not widely published, data from its close analogs provide critical insights into its expected pharmacological profile. The following tables summarize the available quantitative data for key analogs.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound Analogs

| Compound | Receptor | Ki (nM) | Reference |

| MDMB-4en-PINACA | CB1 | 0.28 | [3][6][7] |

| ADB-4en-PINACA | CB1 | 0.17 | [6] |

| 5F-MDMB-PINACA (5F-ADB) | CB1 | 0.42 | [8] |

| MDMB-4en-PINACA | CB2 | ~1.96 (derived from 7-fold selectivity over CB1) | [7] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax) of this compound Analogs

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |

| MDMB-4en-PINACA | CB1 | β-arrestin 2 Recruitment | 1.88 - 2.47 | 221 - 299 (vs. JWH-018) | [6][7][9] |

| MDMB-4en-PINACA | CB1 | [³⁵S]GTPγS | 0.680 | - | [6] |

| ADB-4en-PINACA | CB1 | β-arrestin 2 Recruitment | 3.43 | 261 (vs. JWH-018) | [6] |

| ADB-4en-PINACA | CB1 | [³⁵S]GTPγS | 1.58 | - | [6] |

| 5F-MDMB-PINACA (5F-ADB) | CB1 | G-protein Activation | 2.3 | >100 (vs. CP-55,940) | [10] |

| MDMB-4en-PINACA | CB2 | - | 1.34 | - | [6] |

Note: EC50 represents the concentration required to elicit a half-maximal response, indicating potency. Emax represents the maximum effect of the drug, indicating efficacy, often relative to a reference agonist like JWH-018 or CP-55,940.

Signaling Pathways

Upon agonist binding, such as by this compound or its analogs, CB1 and CB2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

G-Protein Dependent Signaling

The activation of Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which collectively contribute to the modulation of neurotransmitter release.

References

- 1. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cfsre.org [cfsre.org]

- 5. Federal Register :: Schedules of Controlled Substances: Temporary Placement of 5F-EDMB-PINACA, 5F-MDMB-PICA, FUB-AKB48, 5F-CUMYL-PINACA, and FUB-144 into Schedule I [federalregister.gov]

- 6. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

EDMB-PINACA: An In-Depth Technical Guide to Receptor Binding Affinity and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding characteristics and associated signaling pathways of synthetic cannabinoids, with a specific focus on EDMB-PINACA and its closely related analogs. Due to the limited availability of specific binding affinity data for this compound in peer-reviewed literature, this document presents comprehensive data for its potent and widely studied fluorinated analog, 5F-EDMB-PINACA. This information serves as a critical reference point for understanding the pharmacological profile of this class of compounds.

The guide details the experimental protocols used to determine receptor affinity and functional activity, and visualizes the complex cellular signaling cascades initiated by cannabinoid receptor activation.

Quantitative Receptor Binding and Functional Data

The interaction of a synthetic cannabinoid with its target receptors is quantified by its binding affinity (Kᵢ) and its functional potency (EC₅₀). Lower values for both metrics indicate a more potent compound. The following tables summarize the in vitro pharmacological data for 5F-EDMB-PINACA at human cannabinoid receptors (hCB₁ and hCB₂).

Table 1: Cannabinoid Receptor Binding Affinity of 5F-EDMB-PINACA

| Compound | Receptor | Kᵢ (nM) | Radioligand Used | Cell Line |

| 5F-EDMB-PINACA | hCB₁ | 0.28 | [³H]CP-55,940 | HEK293 |

| 5F-EDMB-PINACA | hCB₂ | 0.82 | [³H]CP-55,940 | HEK293 |

| Data sourced from in vitro pharmacology studies.[1] |

Table 2: Cannabinoid Receptor Functional Activity of 5F-EDMB-PINACA

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of CP-55,940) |

| 5F-EDMB-PINACA | hCB₁ | [³⁵S]GTPγS Binding | 0.17 | 134% |

| 5F-EDMB-PINACA | hCB₂ | [³⁵S]GTPγS Binding | 0.40 | 114% |

| Data sourced from in vitro pharmacology studies.[1] |

Core Experimental Protocols

The quantitative data presented above are typically generated using two key types of in vitro assays: competitive radioligand binding assays to determine affinity (Kᵢ) and G-protein activation assays to determine functional potency and efficacy (EC₅₀ and Eₘₐₓ).

Competitive Radioligand Binding Assay

This method quantifies a compound's affinity for a receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound (e.g., 5F-EDMB-PINACA) at CB₁ and CB₂ receptors.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing the human CB₁ or CB₂ receptor.[2][3]

-

Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940.[2][3]

-

Test Compound: this compound or its analog.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN 55,212-2.[2][3]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[2][3]

-

Equipment: 96-well filter plates (GF/B or GF/C), vacuum filtration manifold, and a scintillation counter.[2][3]

Procedure:

-

Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand to a final concentration near its dissociation constant (K_d).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competition Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[2]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

-

Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: (Total Binding) - (Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It provides a direct measure of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) in initiating the signaling cascade.

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound for G-protein activation via CB₁ and CB₂ receptors.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, causing its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of receptor activation.[4]

Procedure Outline:

-

Incubation: Receptor membranes are incubated with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS.

-

Reaction Termination: The reaction is stopped by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting [³⁵S]GTPγS binding against the log concentration of the test compound. The EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response, indicating efficacy) are determined from this curve.

Cannabinoid Receptor Signaling Pathways

CB₁ and CB₂ receptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gαi/o.[5] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events that ultimately modulate neurotransmitter release and cellular activity.

Key Signaling Events:

-

G-Protein Coupling: The agonist binds to the receptor, causing a conformational change that activates the associated Gαi/o protein.[5]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

-

Modulation of Ion Channels: The Gβγ subunits, released upon G-protein activation, can directly modulate ion channels. This typically involves activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[5][7] The result is a hyperpolarization of the cell membrane and reduced calcium influx, which decreases neuronal excitability and neurotransmitter release.

-

Activation of MAPK Pathway: Cannabinoid receptor activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK1/2), which can influence gene expression and other long-term cellular processes.[5][7]

References

- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 3. euda.europa.eu [euda.europa.eu]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. cfsre.org [cfsre.org]

- 6. euda.europa.eu [euda.europa.eu]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to the Early Detection of EDMB-PINACA in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the early detection of EDMB-PINACA, a synthetic cannabinoid, in biological samples. The document outlines detailed experimental protocols, summarizes quantitative data for structurally similar compounds, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance (NPS). Like other SCRAs, it poses a significant challenge to forensic and clinical laboratories due to its high potency and rapid metabolism. Early and accurate detection in biological matrices such as urine, blood, and hair is crucial for clinical diagnosis, forensic investigation, and understanding the drug's pharmacokinetic profile. This guide focuses on the core analytical techniques and methodologies for the identification and quantification of this compound and its metabolites.

Metabolism of this compound and Identification of Biomarkers

Understanding the metabolic fate of this compound is fundamental for developing effective detection strategies, as the parent compound is often present at very low concentrations in biological samples. The primary metabolic pathways for this compound and similar synthetic cannabinoids involve:

-

Ester Hydrolysis: The ethyl ester moiety of this compound is susceptible to hydrolysis, resulting in the formation of a carboxylic acid metabolite. This is a common and major metabolic step for many synthetic cannabinoids containing an ester linkage.

-

Oxidative Metabolism: This includes monohydroxylation on various parts of the molecule and the formation of ketone metabolites. These reactions are primarily mediated by cytochrome P450 enzymes in the liver.

The metabolites resulting from these transformations, particularly the ester hydrolysis product, are often more abundant in urine and can serve as reliable biomarkers for this compound consumption.

Analytical Methodologies

The detection of this compound and its metabolites in biological samples predominantly relies on chromatographic techniques coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required for the analysis of trace amounts of the target analytes in complex biological matrices.

Sample Preparation

Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol for Blood Samples:

-

Sample Aliquoting: Take 0.5 mL of the whole blood sample.

-

Fortification: Add an appropriate internal standard to the sample.

-

Basification: Add 1.0 M TRIS HCl buffer (pH 10.2) to the sample.

-

Extraction: Add 3 mL of an organic solvent such as methyl tert-butyl ether (MTBE).

-

Mixing: Vortex the mixture for an appropriate time to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Isolation: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for instrumental analysis.

Solid-Phase Extraction (SPE) Protocol for Urine Samples:

-

Sample Aliquoting: Take 1 mL of the urine sample.

-

Fortification: Add an appropriate internal standard.

-

Enzymatic Hydrolysis: To detect glucuronidated metabolites, incubate the sample with β-glucuronidase.

-

Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.

-

Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with water and a weak organic solvent to remove interferences.

-

Elution: Elute the analytes with a suitable organic solvent or a mixture of solvents.

-

Evaporation: Evaporate the eluent to dryness.

-

Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve their chromatographic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most widely used technique for the detection of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. Various platforms such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) are employed.

Quantitative Data

While specific quantitative validation data for this compound is limited in the available literature, data for the structurally similar compound 5F-EDMB-PINACA and other synthetic cannabinoids provide valuable insights into the expected analytical performance. The following tables summarize the limits of detection (LOD), limits of quantification (LOQ), and recovery rates for related compounds in various biological matrices.